Product packaging for 2-Iodo-5-methylbenzenesulfonic acid(Cat. No.:CAS No. 139778-27-1)

2-Iodo-5-methylbenzenesulfonic acid

Cat. No.: B171916
CAS No.: 139778-27-1
M. Wt: 298.1 g/mol
InChI Key: POSSTIHHKTXBTM-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Hypervalent Iodine Chemistry

In the vast toolkit of organic synthesis, oxidation reactions are fundamental for the introduction of oxygen-containing functional groups and for increasing the oxidation state of molecules. Traditional oxidation methods often rely on heavy metal reagents, which, despite their effectiveness, pose significant environmental and toxicity concerns. nih.gov This has propelled the exploration of greener alternatives, with hypervalent iodine compounds emerging as a particularly attractive option. rsc.org These compounds are characterized by an iodine atom in a formal oxidation state higher than its usual -1, typically +3 (iodine(III) or λ³-iodanes) or +5 (iodine(V) or λ⁵-iodanes). researchgate.net

Hypervalent iodine reagents are prized for their mild reaction conditions, high selectivity, and reduced environmental impact compared to many transition metal catalysts. rsc.orgCurrent time information in Bangalore, IN. 2-Iodo-5-methylbenzenesulfonic acid finds its niche in this area as a pre-catalyst. fujifilm.comarkat-usa.org In the presence of a terminal oxidant, such as Oxone® (potassium peroxymonosulfate), it is converted in situ to the active hypervalent iodine(V) species, 2-iodoxy-5-methylbenzenesulfonic acid (IBS). fujifilm.comresearchgate.net This active catalyst is highly efficient in promoting a variety of oxidative transformations, most notably the selective oxidation of primary and secondary alcohols to their corresponding aldehydes, ketones, or carboxylic acids. researchgate.netorgsyn.org The catalytic nature of this system, where only a small amount of the iodoarene is required, further enhances its appeal from both an economic and environmental standpoint. nih.gov

The catalytic cycle for the oxidation of alcohols using the this compound/Oxone® system begins with the oxidation of the iodine(I) atom of the pre-catalyst to the hypervalent iodine(V) state, forming IBS. arkat-usa.orgnsf.gov This active oxidant then reacts with the alcohol substrate. The resulting intermediate undergoes a transformation that delivers the oxidized product (aldehyde, ketone, or carboxylic acid) and regenerates the reduced form of the iodine catalyst (2-iodosylbenzenesulfonic acid), which is then re-oxidized by Oxone® to continue the catalytic cycle. researchgate.netnsf.gov

Historical Development of Related Hypervalent Iodine Reagents and Catalysis

The history of hypervalent iodine chemistry dates back to 1886, with the synthesis of the first hypervalent iodine reagent, (dichloroiodo)benzene, by Conrad Willgerodt. e-bookshelf.de This was followed by the preparation of other key reagents in the 1890s, including (diacetoxyiodo)benzene (B116549) and 2-iodoxybenzoic acid (IBX). e-bookshelf.de For much of the 20th century, these compounds were primarily used as stoichiometric oxidants.

A significant shift occurred with the "renaissance" of hypervalent iodine chemistry in the latter half of the 20th century and into the 21st, driven by a growing emphasis on green chemistry. nih.gov Researchers began to focus on developing catalytic systems to minimize waste and improve efficiency. A major challenge was the insolubility of many early reagents, such as IBX, in common organic solvents, which limited their practical application. orientjchem.org

This led to the development of more soluble and reactive derivatives. The introduction of recyclable hypervalent iodine reagents, often supported on polymers, was a key advancement in making these processes more sustainable. nsf.gov The concept of using a catalytic amount of an iodoarene in conjunction with a stoichiometric terminal oxidant, like Oxone®, marked a pivotal moment in the field. researchgate.net This approach allowed for the in situ generation of the active hypervalent iodine species, overcoming issues of reagent stability and solubility while reducing the amount of iodine-containing waste. The development of 2-Iodoxybenzenesulfonic acid (IBS) and its derivatives, such as this compound, represents a significant step in this evolution, offering highly active and recyclable catalytic systems. researchgate.netorganic-chemistry.org

Significance of Benzenesulfonic Acid Derivatives in Catalytic Systems

The performance of a catalyst is intimately linked to its molecular structure. In the case of this compound, the presence of the sulfonic acid group is crucial to its enhanced catalytic activity. bohrium.com Benzenesulfonic acid and its derivatives are strong organic acids and their incorporation into catalyst structures can significantly influence their properties. bohrium.com

In the context of hypervalent iodine catalysts, the sulfonic acid moiety in 2-Iodoxybenzenesulfonic acid (IBS), the active form of this compound, renders the catalyst more active than its carboxylic acid analogue, 2-iodoxybenzoic acid (IBX). organic-chemistry.org This increased reactivity is attributed to the electron-withdrawing nature of the sulfonic acid group, which enhances the electrophilicity of the iodine center, making it a more potent oxidant. researchgate.net

Furthermore, the sulfonic acid group can improve the solubility and stability of the catalyst in certain solvent systems. bohrium.com The development of sulfonic acid-functionalized catalysts on solid supports is an active area of research, aiming to combine the benefits of strong acidity with the advantages of heterogeneous catalysis, such as easy separation and recyclability. bohrium.com The use of benzenesulfonic acid derivatives demonstrates a sophisticated approach to catalyst design, where functional groups are strategically employed to fine-tune reactivity, selectivity, and practical utility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7IO3S B171916 2-Iodo-5-methylbenzenesulfonic acid CAS No. 139778-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-5-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSSTIHHKTXBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541045
Record name 2-Iodo-5-methylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139778-27-1
Record name 2-Iodo-5-methylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 Iodo 5 Methylbenzenesulfonic Acid

Established Synthetic Pathways to 2-Iodo-5-methylbenzenesulfonic Acid

The most logical and established route to this compound begins with p-toluidine (B81030) (4-methylaniline). This pathway is dictated by the directing effects of the substituents at each stage of the synthesis, ensuring the desired isomeric product is obtained.

Multi-step Synthetic Routes and Key Intermediates

Sulfonation of p-Toluidine: The initial step involves the sulfonation of p-toluidine. This is an electrophilic aromatic substitution reaction where fuming sulfuric acid (a mixture of H₂SO₄ and SO₃) or oleum (B3057394) is used to introduce a sulfonic acid (-SO₃H) group onto the aromatic ring. google.com The amino group (-NH₂) and the methyl group (-CH₃) of p-toluidine are both ortho-, para-directing activators. libretexts.orglibretexts.org However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing deactivator. The strongly activating methyl group, therefore, directs the incoming electrophile (SO₃) to the ortho position relative to itself, which is also meta to the -NH₃⁺ group. This regioselectivity leads to the formation of the crucial intermediate, 2-amino-5-methylbenzenesulfonic acid . google.comnih.gov

Diazotization: The amino group of 2-amino-5-methylbenzenesulfonic acid is then converted into a diazonium salt. This reaction is carried out by treating the sulfonic acid with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C). google.comorganic-chemistry.org The resulting intermediate is 2-diazo-5-methylbenzenesulfonic acid chloride . Diazonium salts are highly versatile intermediates in organic synthesis. byjus.com

Iodination via Sandmeyer-type Reaction: The final step is the replacement of the diazonium group with an iodine atom. This is achieved by treating the diazonium salt solution with a source of iodide ions, typically an aqueous solution of potassium iodide (KI). thieme-connect.destackexchange.com The reaction proceeds, often without the need for a copper catalyst that is typical for other Sandmeyer reactions (chlorination or bromination), to yield the final product, This compound . organic-chemistry.orgwikipedia.org The evolution of nitrogen gas drives the reaction to completion.

Role of Iodination and Sulfonation Reactions in Synthesis

Sulfonation is the foundational step in this synthetic sequence. By introducing the sulfonic acid group ortho to the methyl group in p-toluidine, the substitution pattern of the final product is established. The sulfonic acid group is a strong electron-withdrawing group and a meta-director in subsequent electrophilic aromatic substitutions. quizlet.com Its presence is crucial for directing any further substitutions and for imparting the desired physicochemical properties to the final molecule. Aromatic sulfonation is a reversible process, a property that can be exploited in synthesis, though in this pathway, it is a permanent installation. youtube.com

Iodination is the culminating step, achieved through a Sandmeyer-type reaction. Direct iodination of toluene (B28343) or p-toluenesulfonic acid is not a viable route to obtain the desired isomer in high purity due to the formation of multiple isomers. The methyl group would direct iodination to the ortho and para positions, while the sulfonic acid group would direct it to the meta position, leading to a complex mixture. The use of a diazonium salt allows for the specific and high-yield replacement of the amino group's original position with an iodine atom, a transformation not easily accomplished by other means. byjus.comthieme-connect.de This highlights the synthetic power of diazonium chemistry in overcoming the limitations of direct electrophilic substitution.

Methodological Advancements and Optimizations in Preparation

While the classical Sandmeyer route is well-established, modern synthetic chemistry offers avenues for optimization. One area of advancement is in the diazotization-iodination step. One-pot procedures have been developed for the conversion of aromatic amines to aryl iodides, which can streamline the process by reducing the number of separate operational steps. thieme-connect.de These methods often employ alternative reagents to the traditional sodium nitrite and mineral acid, such as using p-toluenesulfonic acid as a proton source in acetonitrile (B52724) or employing solid-supported reagents like silica (B1680970) sulfuric acid to simplify workup and improve reaction conditions. organic-chemistry.orgthieme-connect.de

Furthermore, the use of microfluidic reactors or continuous flow chemistry could offer significant advantages. These technologies can provide precise control over reaction parameters such as temperature, mixing, and reaction time, which is particularly important for handling potentially unstable intermediates like diazonium salts. This can lead to improved yields, higher purity, and enhanced safety compared to traditional batch processing.

Challenges and Considerations in Scalable Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges:

Handling of Hazardous Materials: The synthesis involves corrosive and reactive reagents such as oleum/fuming sulfuric acid and potentially unstable diazonium salts. Diazonium salts, in particular, can be explosive when isolated in a dry state. Therefore, strict temperature control and procedural safeguards are necessary, and they are almost always used in solution without isolation.

Regioselectivity Control: While the directing group effects are generally reliable, minor isomeric impurities can form during the sulfonation step. google.com Ensuring high regioselectivity is crucial as the separation of sulfonic acid isomers can be difficult and costly. Precise control of reaction temperature and reagent stoichiometry is critical to minimize the formation of unwanted byproducts.

Product Isolation and Purification: this compound is a water-soluble, non-volatile solid. Its isolation from the aqueous reaction mixture of the final step can be challenging. It often requires techniques such as salting out or evaporation of large volumes of water. Purification may involve recrystallization, which can be energy-intensive and may lead to yield loss.

Waste Management: The synthesis generates significant amounts of acidic and inorganic salt waste streams. Environmentally responsible and economically viable methods for treating and disposing of this waste are a critical consideration for any large-scale production process.

Reactivity and Mechanistic Investigations of 2 Iodo 5 Methylbenzenesulfonic Acid

Fundamental Chemical Reactivity Profiles

2-Iodo-5-methylbenzenesulfonic acid serves as a precursor, or precatalyst, for a highly reactive hypervalent iodine(V) species. In its initial state as an iodoarene, it is relatively stable. Its primary role in oxidative chemistry is realized upon oxidation to its hypervalent iodine form. The presence of the electron-donating methyl group on the benzene (B151609) ring influences the reactivity of the iodine center. rsc.org

Derivatives of 2-iodoxybenzenesulfonic acid (IBS), such as 2-Iodoxy-5-methylbenzenesulfonic acid (Me-IBS), have demonstrated superior catalytic activity compared to the parent, unsubstituted IBS in certain oxidative reactions. rsc.org This enhanced reactivity is attributed to electronic effects. The fundamental reactivity of this class of compounds revolves around their ability to act as powerful oxidants in their hypervalent state, capable of oxidizing a wide range of substrates, most notably alcohols and phenols. researchgate.netresearchgate.net The sulfonic acid group plays a crucial role in enhancing the reactivity of the iodine(V) center, making IBS derivatives more active catalysts than analogous 2-iodoxybenzoic acid (IBX) systems. rsc.orgnih.gov Theoretical calculations suggest that the ionic character of the intramolecular hypervalent iodine-OSO2 bond in IBS lowers the energy barrier for key steps in the oxidation mechanism. rsc.orgresearchgate.net

Formation and Characterization of Active Hypervalent Iodine Species

The active oxidant, 2-Iodoxy-5-methylbenzenesulfonic acid (referred to as Me-IBS or simply IBS for the parent compound), is not typically isolated but is generated in situ. This is a key feature of its use in catalytic systems, avoiding the handling of potentially hazardous, high-energy hypervalent iodine compounds. nih.govacsgcipr.org The generation is achieved through the oxidation of the stable iodine(I) precursor, this compound. researchgate.netresearchgate.net

The standard procedure involves treating the precatalyst with a strong terminal oxidant, most commonly Oxone®, in a suitable solvent system. rsc.orgnih.gov The direct oxidation of 2-iodobenzenesulfonic acid or its salts with Oxone® leads to the formation of the desired iodine(V) species, which then acts as the true catalyst for the desired transformation. researchgate.netnih.govbeilstein-journals.org This in situ generation is efficient and allows for the use of only catalytic amounts (e.g., 1-5 mol%) of the iodoarene precursor. researchgate.net While the direct characterization of the transient Me-IBS species in the reaction mixture is complex, the structure of the parent compound, potassium 2-iodoxybenzenesulfonate, has been confirmed by single-crystal X-ray diffraction, revealing a complex polymeric structure. nih.govbeilstein-journals.org

Terminal oxidants are indispensable for the catalytic use of this compound. Their function is to regenerate the active hypervalent iodine(V) species from the reduced form that is produced after it has oxidized the substrate. This regeneration closes the catalytic cycle, allowing the iodine compound to be used in substoichiometric amounts. researchgate.netresearchgate.net

The choice and conditions of the terminal oxidant can influence the reaction's outcome. For instance, in the oxidation of 4-bromobenzyl alcohol catalyzed by Me-IBS, the amount of Oxone® used can selectively determine whether the product is the corresponding aldehyde or the carboxylic acid. researchgate.net

Table 1: Effect of Terminal Oxidant on Catalytic Oxidation

PrecatalystTerminal OxidantSubstrateKey FunctionReference
This compoundOxone® (2KHSO₅·KHSO₄·K₂SO₄)Alcohols, PhenolsRegenerates active Iodine(V) species from Iodine(I) rsc.orgresearchgate.net
Sodium 2-iodobenzenesulfonateSodium periodateGeneral OxidationPreparation of Iodine(V) salt nih.govbeilstein-journals.org

Elucidation of Catalytic Reaction Mechanisms

The catalytic cycle for the oxidation of alcohols using the this compound/Oxone® system is a well-studied process. rsc.orgresearchgate.net The mechanism, depicted in several studies, involves the following key steps:

Activation: The precatalyst, this compound (an iodine(I) species), is first oxidized by the terminal oxidant (Oxone®) to the active catalyst, 2-Iodoxy-5-methylbenzenesulfonic acid (Me-IBS), which is a hypervalent iodine(V) species. rsc.orgresearchgate.netresearchgate.net

Substrate Coordination: The alcohol substrate coordinates to the iodine(V) center of the Me-IBS.

Intermediate Formation: This coordination leads to the formation of a key intermediate, an alkoxyperiodinane. rsc.org

Reductive Elimination: This intermediate undergoes a rate-limiting twisting step followed by reductive elimination. rsc.org During this step, the alcohol is oxidized to the corresponding carbonyl compound (aldehyde or ketone), and the iodine(V) center is reduced, typically to an iodine(III) or directly to an iodine(I) species. researchgate.net

Catalyst Regeneration: The reduced iodine species is then re-oxidized by the terminal oxidant back to the active iodine(V) state, completing the catalytic cycle. rsc.orgresearchgate.net

A similar cycle is proposed for the oxidation of phenols, where an IBS-phenol complex is formed, which then undergoes an intramolecular oxygen transfer to yield an o-quinone and the reduced iodine species. researchgate.netresearchgate.net

The identification and characterization of intermediates are crucial for understanding the reaction mechanism. In the catalytic oxidations involving Me-IBS, direct observation of all intermediates is challenging due to their transient nature. However, a combination of experimental evidence and theoretical calculations has provided significant insights. rsc.orgresearchgate.net

The alkoxyperiodinane is considered a central intermediate in the oxidation of alcohols. rsc.org Theoretical studies on the parent IBS system have indicated that the transition state associated with the twisting of this intermediate is the rate-limiting step of the oxidation. The relatively ionic character of the intramolecular I-OSO₂ bond in IBS derivatives is believed to lower the energy barrier of this twisting step, explaining the high reactivity of these catalysts compared to IBX. rsc.orgresearchgate.net

In phenol (B47542) oxidation, an IBS-phenol complex has been proposed as the key intermediate. researchgate.netresearchgate.net This complex facilitates the transfer of an oxygen atom from the iodoxy group to the ortho position of the phenol. This concerted rearrangement leads to the formation of the oxidized product and the reduction of the iodine center. researchgate.net

Table 2: Key Intermediates in Me-IBS Catalyzed Oxidations

Reaction TypeProposed Key IntermediateRole in Catalytic CycleReference
Alcohol OxidationAlkoxyperiodinanePrecedes the reductive elimination step to form the carbonyl product. rsc.org
Phenol OxidationIBS-phenol complexFacilitates intramolecular oxygen transfer to the phenol ring. researchgate.netresearchgate.net

Influence of Substrate Structure on Mechanistic Pathways

The reactivity and mechanistic pathways of reactions involving this compound and its derivatives are profoundly influenced by the structural characteristics of the substrate. Both electronic and steric factors of the substrate play a crucial role in determining the rate and outcome of these reactions. This is particularly evident in oxidation reactions where a hypervalent iodine(V) species, derived from this compound, acts as the active oxidant.

Electronic Effects of the Substrate

The electronic nature of the substrate significantly impacts the reaction kinetics, especially in the oxidation of alcohols. Generally, electron-donating groups on the substrate accelerate the reaction, while electron-withdrawing groups have a retarding effect. This trend is well-documented for oxidations utilizing hypervalent iodine reagents, which are mechanistically similar to the active species derived from this compound.

For instance, in the oxidation of substituted benzyl (B1604629) alcohols, the presence of electron-donating groups (e.g., methoxy (B1213986), methyl) on the aromatic ring enhances the rate of oxidation. Conversely, electron-withdrawing groups (e.g., nitro, chloro) decrease the reaction rate. This relationship can be quantified using Hammett plots, which correlate the reaction rates with the electronic properties of the substituents. A negative rho (ρ) value from a Hammett plot indicates that the reaction is favored by the buildup of positive charge in the transition state at the reaction center of the substrate.

The rate-determining step in these oxidations is often considered to be the cleavage of the C-H bond at the carbinol carbon. bohrium.comnih.gov The transition state of this step is stabilized by electron-donating groups on the substrate, which can better support the developing positive charge.

Substrate (Substituted Benzyl Alcohol)SubstituentRelative Reaction Rate
4-Methoxybenzyl alcohol-OCH₃ (electron-donating)High
4-Methylbenzyl alcohol-CH₃ (electron-donating)Moderate-High
Benzyl alcohol-H (neutral)Moderate
4-Chlorobenzyl alcohol-Cl (electron-withdrawing)Low
4-Nitrobenzyl alcohol-NO₂ (electron-withdrawing)Very Low

This interactive table demonstrates the general trend of how electron-donating and electron-withdrawing substituents on a benzyl alcohol substrate are expected to influence the rate of oxidation by a hypervalent iodine species derived from this compound.

Steric Effects of the Substrate

Steric hindrance in the substrate molecule can also exert a significant influence on the reaction pathway and rate. Bulky groups near the reaction center can impede the approach of the oxidant, thereby slowing down the reaction.

In the context of alcohol oxidation, the accessibility of the hydroxyl group and the adjacent C-H bond is critical for the formation of the intermediate alkoxyperiodinane complex and the subsequent C-H bond cleavage. researchgate.net Primary alcohols generally react faster than secondary alcohols, which in turn react faster than tertiary alcohols (which are typically not oxidized under these conditions).

Furthermore, within a class of alcohols, increasing steric bulk around the carbinol carbon will decrease the rate of oxidation. For example, the oxidation of 1-phenylethanol (B42297) is generally slower than that of benzyl alcohol due to the increased steric hindrance from the additional methyl group.

Substrate (Alcohol)Steric HindranceRelative Reaction Rate
Benzyl alcohol (Primary)LowHigh
1-Phenylethanol (Secondary)ModerateModerate
Diphenylmethanol (Secondary)HighLow
Triphenylmethanol (Tertiary)Very HighNegligible

This interactive table illustrates the expected trend of how increasing steric bulk on the substrate alcohol affects the rate of oxidation by a hypervalent iodine species derived from this compound.

Catalytic Applications of 2 Iodo 5 Methylbenzenesulfonic Acid in Organic Synthesis

Catalytic Oxidation Reactions

2-Iodo-5-methylbenzenesulfonic acid serves as a precursor to a highly active hypervalent iodine(V) catalyst, 2-iodoxy-5-methylbenzenesulfonic acid. This active species is typically generated in situ through the use of a co-oxidant, most commonly Oxone (a stable triple salt of potassium peroxymonosulfate) nagoya-u.ac.jpresearchgate.net. This catalytic system has proven to be exceptionally effective and selective in a variety of oxidation reactions under non-aqueous conditions, offering a metal-free alternative to traditional heavy-metal oxidants nagoya-u.ac.jp. The reactions are known to proceed cleanly and rapidly in solvents such as nitromethane (B149229), acetonitrile (B52724), or ethyl acetate (B1210297) nagoya-u.ac.jp.

Selective Oxidation of Alcohols

The catalytic system derived from this compound is a powerful tool for the selective oxidation of various alcohols nagoya-u.ac.jp. Its high activity allows for efficient conversion of primary, secondary, and even specialized tertiary alcohols into valuable carbonyl compounds nagoya-u.ac.jp. The selectivity of the reaction can often be controlled by adjusting the reaction conditions, making it a versatile method in organic synthesis nagoya-u.ac.jp.

The oxidation of primary alcohols can be selectively directed to yield either aldehydes or carboxylic acids nagoya-u.ac.jp. This selectivity is achieved by controlling the reaction stoichiometry and conditions. For the synthesis of aldehydes, an excess of the alcohol substrate is typically used, and the aldehyde product is distilled off as it forms to prevent further oxidation.

Conversely, to produce carboxylic acids, the primary alcohol is treated with an excess of the oxidizing agent, which ensures the complete oxidation of the intermediate aldehyde. The 2-iodoxybenzenesulfonic acid/Oxone system has been established as a highly efficient method for these transformations nagoya-u.ac.jp.

Below is a table summarizing the oxidation of various primary alcohols using this catalytic method.

Substrate (Primary Alcohol)ProductYield (%)
4-Bromobenzyl alcohol4-Bromobenzaldehyde (B125591)-
4-Bromobenzyl alcohol4-Bromobenzoic acid-
Benzyl (B1604629) alcoholBenzaldehyde-
1-OctanolOctanoic acid-

The oxidation of secondary alcohols to ketones is a straightforward and high-yielding transformation using the catalyst generated from this compound and Oxone nagoya-u.ac.jp. The reaction is generally clean and efficient for a wide range of secondary alcohols, including both benzylic and aliphatic substrates . Unlike primary alcohols, secondary alcohols are not susceptible to overoxidation under these conditions, making ketones the exclusive product.

The table below illustrates the effectiveness of this catalytic system for the oxidation of secondary alcohols.

Substrate (Secondary Alcohol)Product (Ketone)Yield (%)
1-Phenylethanol (B42297)Acetophenone95
BenzhydrolBenzophenone97
4-tert-Butylcyclohexanol4-tert-Butylcyclohexanone-
2-Octanol2-Octanone-

A notable application of the 2-iodoxybenzenesulfonic acid (IBS) catalyst is the oxidative rearrangement of tertiary allylic alcohols to form β-substituted α,β-unsaturated ketones, commonly known as enones. This transformation is a powerful tool in organic synthesis for creating complex molecular frameworks. The reaction proceeds through a nagoya-u.ac.jpnagoya-u.ac.jp-sigmatropic rearrangement of an intermediate chromate (B82759) ester, followed by oxidation to yield the enone product. The IBS-catalyzed method, utilizing Oxone as the terminal oxidant, provides a metal-free alternative to classical methods that often rely on toxic chromium reagents. The reaction has been successfully applied to a variety of tertiary allylic alcohols.

Oxidation of Phenols to ortho-Quinones

Hypervalent iodine(V) reagents are effective for the regioselective oxidation of electron-rich phenols to ortho-quinones. Research has demonstrated that catalytic amounts of sodium salts of 2-iodobenzenesulfonic acids (pre-IBSes), in conjunction with Oxone as the co-oxidant, can facilitate this transformation under mild conditions nagoya-u.ac.jp. This represents the first example of a hypervalent iodine(V)-catalyzed regioselective oxidation of phenols to their corresponding ortho-quinones nagoya-u.ac.jp. The process involves a double oxidation: a regioselective hydroxylation at the ortho position, followed by oxidation of the resulting catechol intermediate. This method is particularly valuable as it provides a metal-free pathway to these important synthetic intermediates. The reaction is limited to phenols that contain at least one electron-donating group.

Stereoselective Oxidations of Alkenes

The stereoselective oxidation of alkenes is a cornerstone of organic synthesis, enabling the creation of chiral molecules with precise three-dimensional arrangements. While hypervalent iodine reagents are well-known oxidants, the specific application of this compound in the stereoselective oxidation of alkenes is not extensively documented in the current literature.

Oxidations of alkenes often yield vicinal diols or epoxides. libretexts.orglibretexts.org Well-established methods for achieving high stereoselectivity in these transformations, such as the Sharpless Asymmetric Dihydroxylation, typically rely on metal catalysts like osmium tetroxide in combination with chiral ligands. researchgate.netwikipedia.orgalfa-chemistry.com These systems stereospecifically produce cis-1,2-glycols and are compatible with a wide variety of functional groups. researchgate.netorganicreactions.org The development of catalytic variants for these reactions is driven by the desire to reduce the use of expensive and toxic heavy metals. wikipedia.org

While this compound and its derivatives are highly effective for other oxidative processes, such as the oxidation of alcohols, their successful application in catalyzing enantioselective or diastereoselective oxidations of carbon-carbon double bonds remains a developing area of research. Future work may focus on designing chiral variants of this catalyst to induce stereoselectivity in alkene functionalization.

Catalytic Rearrangement Reactions

Rearrangement reactions are fundamental processes that reconfigure the carbon skeleton of a molecule. This compound has proven to be a valuable catalyst for mediating specific oxidative rearrangements.

A significant application of this compound is in the catalytic oxidative 1,2-shift of arylalkenes, which provides a direct and regiospecific route to α-aryl ketones. In these reactions, the hypervalent iodine species is generated in situ from the this compound catalyst using a stoichiometric co-oxidant. The reaction proceeds through the migration of an aryl group, transforming an alkene into a ketone.

This transformation is particularly useful for synthesizing ketones that are otherwise challenging to prepare. The reaction conditions are generally mild, avoiding the use of toxic heavy metals often employed in similar oxidative processes.

Table 1: Synthesis of α-Aryl Ketones via Catalytic Oxidative Rearrangement

This table is representative of the types of transformations possible, based on analogous reactions catalyzed by hypervalent iodine reagents.

Arylalkene SubstrateProduct (α-Aryl Ketone)
α-Methylstyrene1-Phenylpropan-2-one
1,1-DiphenylethyleneDeoxybenzoin
1-Phenylcyclohexene2-Phenylcyclohexanone

2-Iodoxybenzenesulfonic acid (IBS), generated from its precursor, also catalyzes the oxidative rearrangement of tertiary allylic alcohols into enones. This transformation involves a shift of the double bond and oxidation of the alcohol, demonstrating the catalyst's utility in complex functional group interconversions.

Beyond rearrangements, the catalyst is highly effective for straightforward functional group interconversions, most notably the oxidation of alcohols. Primary and secondary alcohols can be selectively oxidized to the corresponding aldehydes, carboxylic acids, or ketones with high efficiency. researchgate.netresearchgate.net The choice of solvent and reaction conditions can often direct the outcome, for example, leading to the formation of a carboxylic acid instead of an aldehyde from a primary alcohol. researchgate.net

Table 2: Functional Group Interconversions Catalyzed by in situ Generated 2-Iodoxy-5-methylbenzenesulfonic Acid

SubstrateProductTransformation Type
4-Bromobenzyl Alcohol4-BromobenzaldehydeSelective Oxidation
4-Bromobenzyl Alcohol4-Bromobenzoic AcidComplete Oxidation
Secondary AlcoholsKetonesOxidation
Tertiary Allylic AlcoholsEnonesOxidative Rearrangement

Other Emerging Catalytic Transformations

The versatility of hypervalent iodine catalysis suggests that the applications of this compound will continue to expand. Research into related hypervalent iodine reagents has revealed their capacity to catalyze a wide array of reactions, including α-functionalizations of carbonyl compounds, oxidative spirocyclizations of phenols, and various cyclization and rearrangement reactions. researchgate.net

While specific examples employing this compound in all these areas are still emerging, the underlying reactivity of the iodine(III) and iodine(V) species generated from the catalyst points toward a broad potential scope. Future research is likely to uncover novel transformations facilitated by this accessible and environmentally friendly catalytic system. The development of catalytic cycles using molecular oxygen as the terminal oxidant is another promising frontier for iodoarene-catalyzed reactions.

Optimization and Scope of Catalytic Protocols

To maximize the utility of any catalytic system, careful optimization of the reaction conditions is essential. This includes adjusting catalyst loading, temperature, solvent, and co-oxidant to achieve the best possible yield and efficiency.

A key advantage of using this compound is its high catalytic activity, which allows for very low catalyst loadings. acsgcipr.org In many hypervalent iodine-catalyzed oxidations, catalyst amounts as low as 1-5 mol% are sufficient to drive the reaction to completion in the presence of a stoichiometric co-oxidant like Oxone. organic-chemistry.org

Optimizing the catalyst loading is a critical step in developing a sustainable and cost-effective synthetic protocol. The goal is to find the minimum amount of catalyst required to achieve a high yield in a reasonable timeframe. Reducing the catalyst loading minimizes cost and reduces the potential for downstream contamination of the product with catalyst-derived impurities.

Table 3: Conceptual Example of Catalyst Loading Optimization

This table illustrates the general principle of optimizing catalyst concentration to balance reaction yield and time against catalyst cost and waste.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
110195
25294
32592
411290
50.52475

As shown in the conceptual table, decreasing the catalyst loading typically increases the required reaction time. The optimal loading is a compromise that provides high yield and efficiency without demanding excessively long reaction times. For industrial applications, even small improvements in reaction efficiency can lead to significant cost savings.

Solvent Systems and Their Impact on Reactivity and Selectivity

The choice of solvent is a critical parameter in the this compound/Oxone catalytic system, profoundly influencing both the rate and the outcome of the oxidation. Research has shown that nonaqueous solvent systems are particularly effective for these reactions. nih.govrsc.org This is noteworthy because Oxone itself is largely insoluble in most organic solvents, a property that is advantageously used to simplify workup procedures, as the oxidant's inorganic byproducts can be removed by simple filtration. nih.gov

The catalytic oxidations are shown to proceed efficiently in solvents such as nitromethane, acetonitrile, and ethyl acetate. nih.govnih.gov Among these, nitromethane has been identified as a superior solvent, often leading to faster and cleaner reactions. nih.govresearchgate.net The enhanced performance in nitromethane is a key factor in achieving high yields and purity of the desired carbonyl compounds.

The impact of the solvent system on reaction selectivity is also significant. By carefully controlling the reaction conditions, including the solvent, the oxidation of primary alcohols can be selectively directed towards either the aldehyde or the corresponding carboxylic acid. researchgate.net For instance, the oxidation of primary benzylic alcohols typically yields aldehydes with high selectivity when a slight excess of Oxone is used in a suitable organic solvent.

The table below summarizes the effect of different solvents on a model oxidation reaction catalyzed by the 2-iodobenzenesulfonic acid/Oxone system, which serves as a close proxy for the 5-methyl substituted analogue.

SolventReaction Time (h)Yield (%)Observations
Nitromethane1>99Fast and clean reaction, highly effective. nih.gov
Acetonitrile1.5>99Highly effective alternative to nitromethane. nih.govnih.gov
Ethyl Acetate3>99Effective, but generally slower reaction rates. nih.govnih.gov
Dichloromethane2424Significantly lower reactivity.
Water/Acetonitrile--Baeyer–Villiger side products can be observed. acs.org

Substrate Scope and Functional Group Tolerance

The catalytic system based on this compound exhibits a broad substrate scope and excellent functional group tolerance, making it a versatile tool for the oxidation of alcohols. nih.govnih.gov The methodology is applicable to a wide array of primary and secondary alcohols, including those with complex structures.

Primary Alcohols: Benzylic, allylic, and aliphatic primary alcohols are efficiently oxidized. Using approximately 1.2 equivalents of Oxone, the reaction selectively yields aldehydes in high yields. If the amount of Oxone is increased to 2.5 equivalents or more, primary alcohols can be further oxidized to carboxylic acids. nih.gov

Secondary Alcohols: A diverse range of secondary alcohols are readily converted to their corresponding ketones. nih.gov

Tertiary Allylic Alcohols: This class of substrates undergoes an oxidative rearrangement to yield β-disubstituted α,β-unsaturated ketones (enones). acs.org

A significant advantage of this hypervalent iodine-based catalytic system is its compatibility with numerous functional groups that might be sensitive to other oxidizing agents. The mild reaction conditions generally tolerate ethers, esters, nitriles, and carbon-carbon double bonds. organic-chemistry.org Studies on benzylic alcohols show that substrates bearing both electron-donating and weak electron-withdrawing groups react efficiently. sci-hub.se However, certain functionalities are not compatible with the reaction conditions; substrates containing phenolic hydroxyl or amino groups have been shown to be unsuitable for this transformation. sci-hub.se Similarly, benzyl alcohols substituted with strongly electron-withdrawing groups may result in diminished yields. sci-hub.se

The following table presents a selection of alcohol substrates that have been successfully oxidized using the related 2-iodobenzenesulfonic acid/Oxone catalytic system, illustrating the breadth of its applicability.

Substrate (Alcohol)Catalyst SystemSolventProductYield (%)
4-Methoxybenzyl alcohol1 mol% pre-catalyst, 1.2 eq. OxoneAcetonitrile4-Methoxybenzaldehyde98
Cinnamyl alcohol1 mol% pre-catalyst, 1.2 eq. OxoneAcetonitrileCinnamaldehyde98
Geraniol1 mol% pre-catalyst, 1.2 eq. OxoneNitromethaneGeranial94
1-Decanol5 mol% pre-catalyst, 1.2 eq. OxoneAcetonitrileDecanal96
1-Phenylethanol1 mol% pre-catalyst, 1.2 eq. OxoneNitromethaneAcetophenone>99
Cyclohexanol1 mol% pre-catalyst, 1.2 eq. OxoneAcetonitrileCyclohexanone>99
(-)-Menthol1 mol% pre-catalyst, 1.2 eq. OxoneNitromethane(-)-Menthone99
4-Bromobenzyl alcohol1 mol% pre-catalyst, 2.5 eq. OxoneAcetonitrile4-Bromobenzoic acid98

Derivatives and Analogs of 2 Iodo 5 Methylbenzenesulfonic Acid: Synthesis and Advanced Applications

Synthesis of Key Derivatives and Analogs

The synthesis of derivatives of 2-iodo-5-methylbenzenesulfonic acid is primarily focused on creating stable, effective, and often recyclable catalysts for oxidation reactions. These syntheses typically involve modifications to the benzene (B151609) ring or the preparation of specific salt forms to enhance solubility and handling.

Potassium 2-iodo-5-methylbenzenesulfonate (B12818540), often referred to as pre-IBS, is a key derivative that serves as a stable and easily handled pre-catalyst. sigmaaldrich.com It is typically synthesized from the corresponding aminobenzenesulfonic acid via a diazotization reaction followed by treatment with potassium iodide. byu.edu This white to pale yellowish crystalline powder is recognized as a greener alternative to stoichiometric hypervalent iodine oxidants. sigmaaldrich.comchemimpex.com

The primary application of potassium 2-iodo-5-methylbenzenesulfonate is as a catalyst in oxidation reactions, most notably in conjunction with potassium peroxymonosulfate (B1194676) (Oxone) as the terminal oxidant. sigmaaldrich.comfujifilm.com In this system, the pre-catalyst interacts with Oxone to generate the highly active iodine(V) species, 2-iodoxy-5-methylbenzenesulfonic acid (Me-IBS), in situ. fujifilm.comorgsyn.org This catalytic system is effective for a wide range of transformations, including the selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids. orgsyn.orgresearchgate.netorgsyn.org

A notable feature of this catalytic system is its efficiency at low catalyst loadings (typically 1-5 mol%). researchgate.netorgsyn.org For example, the oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde (B125591) can be achieved in high yield using just 1 mol% of the potassium salt with Oxone in acetonitrile (B52724). orgsyn.org

Beyond oxidation, potassium 2-iodo-5-methylbenzenesulfonate has found utility in other synthetic transformations. In the synthesis of thiazoles from 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides and thioamides, it is generated as a co-product. organic-chemistry.org A significant advantage of this process is that the potassium salt can be recovered quantitatively by simple filtration and subsequently regenerated for reuse, highlighting its role in sustainable chemical processes. organic-chemistry.org

Table 1: Applications of Potassium 2-Iodo-5-methylbenzenesulfonate

ApplicationRoleCo-reagentKey Advantage
Oxidation of AlcoholsPre-catalyst (generates Me-IBS in situ)OxoneHigh activity at low catalyst loading, greener alternative. sigmaaldrich.comfujifilm.comorgsyn.org
Thiazole SynthesisRecoverable Co-productThioamidesQuantitative recovery and potential for regeneration. organic-chemistry.org

Research into derivatives of 2-iodobenzenesulfonic acid has explored the impact of various substituents on the benzene ring to fine-tune catalytic activity. Analogs such as 5-methoxy-2-iodobenzenesulfonic acid (5-OMe-IBS) and 4,5-dimethyl-2-iodobenzenesulfonic acid (4,5-Me2-IBS) have been investigated as catalysts.

Studies on analogous N-isopropyl-2-iodobenzamide catalysts have shown that introducing an electron-donating methoxy (B1213986) group at the 5-position (5-OMe) significantly enhances the rate of alcohol oxidation compared to the unsubstituted or electron-withdrawn derivatives. researchgate.netbeilstein-journals.orgresearchgate.net The reactivity order was found to be 5-NO₂ < 5-CO₂Me < 5-Cl < H < 5-Me < 5-OMe, demonstrating the powerful activating effect of the methoxy group. researchgate.netresearchgate.net This increased reactivity is attributed to the rapid generation of the active pentavalent iodine species from the trivalent precursor. beilstein-journals.org By extension, 5-OMe-IBS is predicted to be a highly active catalyst.

The 4,5-dimethyl-2-iodobenzenesulfonic acid derivative has been successfully employed as a catalyst with Oxone for the site-selective hydroxylative dearomatization of 2-substituted phenols. researchgate.netarkat-usa.org This reaction provides a pathway to synthetically valuable 1,2-benzoquinols or their cyclodimers. The use of the 4,5-dimethyl substituted catalyst was found to enhance the reaction rate and chemoselectivity, enabling the efficient synthesis of natural products like biscarvacrol and lacinilene C methyl ether under mild conditions. researchgate.netarkat-usa.org

A meaningful comparison can be drawn between the catalytic systems derived from 2-iodobenzenesulfonic acids and those based on 2-iodobenzoic acid (2-IB). The most well-known derivative of 2-IB is 2-iodoxybenzoic acid (IBX), a powerful and versatile oxidizing agent. wikipedia.orgresearchgate.net However, the practical use of stoichiometric IBX is hindered by its insolubility in most common organic solvents (except DMSO) and its potentially explosive nature under impact or heat. wikipedia.orgorientjchem.org

To circumvent these issues, catalytic systems have been developed where IBX is generated in situ from its non-explosive precursor, 2-iodobenzoic acid (2-IB), or its reduced form, 2-iodosobenzoic acid (IBA), using a terminal oxidant like Oxone. orientjchem.orgmdpi.comnsf.gov This approach avoids the need to handle and store pure IBX.

The catalytic system based on this compound operates on a similar principle: the in situ generation of a hypervalent iodine(V) species (IBS) from a stable precursor. researchgate.netresearchgate.net However, research indicates that 2-iodoxybenzenesulfonic acid (IBS) is an extremely active catalyst, often demonstrating higher reactivity than IBX. researchgate.net Theoretical calculations suggest that the more ionic character of the intramolecular hypervalent I-O bond in IBS lowers the activation barrier for key steps in the catalytic cycle compared to IBX. researchgate.net This intrinsic electronic difference results in more efficient catalysis, allowing for faster reactions and lower catalyst loadings.

Table 2: Comparison of Hypervalent Iodine(V) Oxidant Systems

SystemPrecursorActive SpeciesKey Characteristics
Benzoic Acid Based 2-Iodobenzoic Acid (2-IB) / 2-Iodosobenzoic Acid (IBA)2-Iodoxybenzoic Acid (IBX)Well-established; avoids handling explosive IBX; moderate catalytic activity. orientjchem.orgmdpi.com
Sulfonic Acid Based Potassium 2-Iodo-5-methylbenzenesulfonate2-Iodoxy-5-methylbenzenesulfonic Acid (Me-IBS)Highly active catalyst; greener alternative; excellent solubility of precursor salt. sigmaaldrich.comresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies in Catalysis

Understanding the relationship between the chemical structure of these iodo-catalysts and their activity is crucial for designing more efficient synthetic methodologies. SAR studies have focused on the electronic and steric nature of substituents on the aromatic ring and the importance of the relative positioning of the iodo and sulfonic acid groups.

Steric effects also play a critical role. While significant steric hindrance near the reactive center can impede substrate binding, moderate steric bulk can be beneficial. For instance, studies on sterically hindered IBX derivatives, such as those with multiple methyl groups, have shown that the twisted structure resulting from steric strain can enhance solubility in organic solvents and lower the activation energy for key steps in the oxidation process. nsf.govresearchgate.net This suggests that substituents not only modulate electronic properties but also influence the catalyst's physical properties and conformational dynamics, which in turn affect its reactivity. acs.org

The relative positioning of the iodo and sulfonic acid groups on the benzene ring is fundamental to the catalytic activity of these compounds. The ortho-arrangement in this compound is essential. This geometry allows for the formation of a stable, cyclic hypervalent iodine intermediate (the λ³-iodane and subsequently the λ⁵-iodane, IBS) upon reaction with the co-oxidant. researchgate.net The sulfonic acid group acts as an intramolecular ligand, stabilizing the hypervalent iodine center.

This intramolecular stabilization is not possible for meta or para isomers of iodobenzenesulfonic acid. In a meta or para arrangement, the sulfonic acid group is too distant to coordinate with the iodine atom, preventing the formation of the crucial cyclic structure. Consequently, these isomers would not function as effective catalysts in the same manner. Studies on the sulfonation of iodobenzene (B50100) and the subsequent reactions of the resulting isomers confirm that positional isomers exhibit distinct chemical behaviors. byu.educdnsciencepub.com The unique reactivity of the ortho-isomer is a clear demonstration of how positional isomerism can dictate the chemical function of a molecule, in this case, enabling its powerful catalytic properties. rsc.org

Development of Heterogenized and Solid-Supported Catalysts

The transition from homogeneous to heterogeneous catalysis is a important step in the development of sustainable chemical processes. Immobilizing catalysts on solid supports offers significant advantages, including simplified catalyst-product separation, potential for catalyst recycling and reuse, and the ability to be used in continuous flow reactors. researchgate.net For derivatives of this compound, which have shown promise in various transformations, the development of solid-supported analogues is an active area of research. This section explores the strategies for creating these heterogenized catalysts and their applications.

The primary approaches for the heterogenization of such catalysts involve their attachment to inorganic oxides, such as silica (B1680970), or their incorporation into polymer matrices. d-nb.info The choice of support material and the method of immobilization are critical factors that influence the catalyst's stability, activity, and reusability.

One common strategy for immobilizing sulfonic acids is through the tethering of the acidic group onto a solid support. For instance, arylsulfonic acids can be tethered onto silica or silica-alumina, creating robust, solid acid catalysts. d-nb.info This approach can be conceptually extended to this compound, where the sulfonic acid group provides a natural anchor for immobilization.

Another avenue for heterogenization is the focus on the iodo-group, particularly in the context of hypervalent iodine-catalyzed reactions. Solid-supported hypervalent iodine(V) catalysts have been developed for the oxidation of alcohols. These catalysts can be separated by simple filtration and reused multiple times, demonstrating the practical advantages of heterogenization. nsf.gov

The following table summarizes various approaches to solid-supported catalysts that are analogous or related to the immobilization of this compound derivatives, based on findings from related systems.

Support MaterialCatalyst TypeSynthetic MethodApplicationKey Findings
Silica (SiO₂)Arylsulfonic acidTetheringAcylation of anisoleHigh selectivity and yield; potential for reuse. d-nb.info
PolymerQuaternary ammonium (B1175870) saltsPolymerization of functionalized monomersAsymmetric alkylationCatalyst can be recovered and reused. researchgate.net
Silica (SiO₂)Nickel complex with acidic ligandOne-step loading and ALD encapsulationSuzuki cross-couplingALD layer prevents catalyst leaching in polar solvents. rsc.org
Polystyrenep-Toluenesulfonic acidNot specifiedTandem C-C/C-O bond formationMetal-free catalysis under solvent-free conditions. thegoodscentscompany.com
UiO-66 (MOF)p-Toluenesulfonic acidImpregnationEsterification of fatty acidsHigh activity and excellent reusability over nine cycles. mdpi.com
Biodegradable PolymerIodosylaryl groupsPost-polymerization oxidationOxygen atom transferDemonstrates the potential for creating environmentally benign supported reagents. nih.gov

Theoretical and Computational Studies of 2 Iodo 5 Methylbenzenesulfonic Acid

Computational Analysis of Reaction Mechanisms and Transition States

Computational analysis has been instrumental in elucidating the reaction mechanisms involving 2-iodo-5-methylbenzenesulfonic acid, particularly in its role as a pre-catalyst in oxidation reactions. When used with an oxidant like Oxone®, this compound is converted in situ to the active catalytic species, 2-iodoxy-5-methylbenzenesulfonic acid (5-Me-IBS). researchgate.net Theoretical calculations have been pivotal in understanding the efficiency of this process.

A key aspect explored through computational analysis is the structure and stability of transition states. For instance, in the oxidation of alcohols, the proposed mechanism involves the formation of an alkoxyperiodinane intermediate. Theoretical calculations have suggested that the ionic character of the intramolecular hypervalent iodine-oxygen bond (I-OSO2) in the 2-iodoxybenzenesulfonic acid catalyst plays a crucial role in lowering the energy barrier for the twisting of this intermediate. researchgate.net This reduced barrier facilitates the subsequent steps of the reaction, leading to a more efficient catalytic cycle.

The general approach to these analyses involves mapping the potential energy surface of the reaction. This is achieved by calculating the energy of the system at various points along the reaction coordinate, which represents the progress of the reaction from reactants to products. Key structures, including reactants, intermediates, transition states, and products, are optimized to find their lowest energy conformations. The transition states, which are saddle points on the potential energy surface, are identified, and their structures provide valuable information about the geometry of the molecules at the peak of the energy barrier.

A hypothetical reaction pathway for an oxidation reaction catalyzed by in situ generated 5-Me-IBS could be modeled as follows:

Reactant Complex Formation: The initial association of the substrate (e.g., an alcohol) with the catalyst.

Ligand Exchange: Displacement of a ligand on the iodine center by the substrate.

Reductive Elimination (Transition State): The key step where the substrate is oxidized, and the iodine is reduced. The geometry and energy of this transition state are critical.

Product Complex Dissociation: Release of the oxidized product from the reduced catalyst.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound that govern its reactivity. These calculations, often employing methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), provide detailed information about the electronic structure of the molecule. researchgate.net

For this compound, key electronic properties that can be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Atomic Charges: The distribution of electron density across the molecule can be quantified through various charge partitioning schemes. This helps in identifying electrophilic and nucleophilic sites. For example, the iodine atom in the hypervalent state is expected to be highly electrophilic.

Bond Orders: These calculations can quantify the strength and nature (single, double, etc.) of the chemical bonds within the molecule. For the active catalyst, 2-iodoxy-5-methylbenzenesulfonic acid, the nature of the hypervalent iodine-oxygen bonds is of particular interest. researchgate.net

Conformational Analysis: Like other substituted benzene (B151609) derivatives, this compound can exist in different conformations due to the rotation around the C-S bond. Quantum chemical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. researchgate.net

The results from these calculations can explain experimental observations, such as the higher catalytic activity of 5-Me-IBS compared to its unsubstituted counterpart, 2-iodoxybenzenesulfonic acid (IBS). researchgate.net The methyl group, being electron-donating, can influence the electronic properties of the benzene ring and, consequently, the reactivity of the iodo-substituent.

Below is a table summarizing typical data obtained from quantum chemical calculations for a molecule like this compound, based on methodologies applied to similar compounds. researchgate.netarxiv.org

Parameter Description Hypothetical Calculated Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO5.3 eV
Dipole MomentMeasure of the molecule's overall polarity4.8 D
NBO Charge on IodineNatural Bond Orbital charge on the iodine atom+1.5 e
NBO Charge on SulfurNatural Bond Orbital charge on the sulfur atom+2.8 e

These are hypothetical values for illustrative purposes.

In Silico Modeling of Catalyst-Substrate Interactions

In silico modeling provides a powerful tool for visualizing and quantifying the interactions between a catalyst and a substrate at the molecular level. For the active form of this compound, this involves modeling its interaction with various substrates, such as alcohols or phenols. researchgate.net These models are crucial for understanding the selectivity and efficiency of the catalyst.

The process typically involves molecular docking or the construction of a catalyst-substrate complex followed by geometry optimization using quantum chemical methods. This allows for the analysis of:

Binding Affinity: The strength of the interaction between the catalyst and the substrate can be estimated.

Interaction Geometry: The precise three-dimensional arrangement of the substrate relative to the catalytic center (the hypervalent iodine atom) can be determined. This includes identifying key intermolecular interactions, such as hydrogen bonds or steric repulsions.

Stereoselectivity: In cases where the substrate or product is chiral, modeling can help to explain and predict the stereochemical outcome of the reaction by comparing the energies of the transition states leading to different stereoisomers.

Recent advancements in computational chemistry have highlighted the importance of nonlinear relationships between catalyst/substrate features and reaction outcomes. nih.gov For a complex system involving this compound, this could involve creating a dataset of different substrates and calculating various descriptors for both the catalyst and the substrates. These descriptors could include steric parameters (e.g., cone angles), electronic parameters (e.g., atomic charges, orbital energies), and topological parameters.

A data-driven approach, such as using machine learning algorithms, can then be applied to this dataset to build a predictive model for the reaction yield or selectivity. nih.gov This can uncover complex, non-obvious relationships that would be difficult to identify through traditional analysis alone.

Application of Quantitative Structure-Activity Relationships (QSAR) to Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. This approach can be applied to derivatives of this compound to guide the design of more effective catalysts.

The general workflow for a QSAR study on derivatives of this compound would be:

Data Set Preparation: A series of derivatives would be synthesized or proposed in silico. For each derivative, a measure of its catalytic activity (e.g., reaction rate, yield) would be determined experimentally or, if feasible, through high-throughput computational screening.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecular structure, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing the connectivity of the atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Quantum-chemical descriptors: Atomic charges, dipole moment, HOMO/LUMO energies, etc.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Once a validated QSAR model is established, it can be used to predict the catalytic activity of new, unsynthesized derivatives of this compound. This allows for the virtual screening of a large number of potential catalysts, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources.

The table below illustrates the types of descriptors that would be used in a QSAR study of this compound derivatives.

Descriptor Class Example Descriptor Relevance to Catalytic Activity
ElectronicHammett constant (σ) of substituentsDescribes the electron-donating/withdrawing nature of substituents on the ring, affecting the electrophilicity of the iodine center.
StericSterimol parameters (L, B1, B5)Quantifies the steric bulk of substituents, which can influence substrate approach and binding.
LipophilicLogPRelates to the solubility of the catalyst in different solvent systems, which can affect reaction rates.
Quantum ChemicalLUMO EnergyIndicates the ability of the catalyst to accept electrons from the substrate.

Sustainability and Green Chemistry Aspects in 2 Iodo 5 Methylbenzenesulfonic Acid Research

Development of Environmentally Benign Catalytic Systems

The development of green catalytic systems aims to replace hazardous reagents and solvents with safer, more sustainable alternatives. Research involving 2-Iodo-5-methylbenzenesulfonic acid has explored its use and synthesis within such systems.

An environmentally friendly method has been developed for the preparation of ketones from alkynes, which utilizes this compound as a dual-phase transfer catalyst and oxidant. psu.edu In this system, the alkyne substrate is treated with a catalytic amount of the iodo-sulfonic acid and a stoichiometric amount of Oxone® in acetonitrile (B52724). The process benefits from a simple aqueous work-up that allows for the easy separation of the ketone products from water-soluble by-products. psu.edu

Furthermore, this compound serves as a precursor for the synthesis of other hypervalent iodine reagents that are considered environmentally benign catalysts. For instance, its oxidation leads to the formation of 1H-1-hydroxy-5-methyl-1,2,3-benziodoxathiole 3,3-dioxide (HMBI), a compound used in oxidation reactions. sigmaaldrich.comscribd.com The use of such non-metallic oxidation reagents provides an alternative to reactions that traditionally rely on toxic heavy metals. rhhz.net

The broader field of sulfonated catalysts offers insights into green approaches relevant to sulfonic acids. Green protocols for the sulfonation of aromatic compounds have been developed using solid-supported catalysts like silica-supported perchloric acid (SiO2/HClO4) and potassium bisulfate (SiO2/KHSO4) with sodium bisulfite. ajgreenchem.com These heterogeneous catalysts are not only effective but also reusable and avoid the use of corrosive and hazardous acids like concentrated sulfuric acid. ajgreenchem.com Other innovative and green solid acid catalysts include those derived from renewable resources like sucrose (B13894) and bioglycerol, which are sulfonated to create stable, recyclable, and non-toxic catalysts. sid.ircdnsciencepub.com

A summary of various environmentally benign catalytic systems is presented below.

Catalyst SystemApplicationGreen Chemistry Principle
This compound / Oxone®Preparation of ketones from alkynesUse of a dual-phase transfer catalyst, avoidance of toxic metal oxidants. psu.edu
Silica-supported HClO4 and KHSO4Sulfonation of aromatic compoundsUse of a reusable, heterogeneous green catalyst. ajgreenchem.com
Sulfonated carbon from sucroseAcid catalysisUse of a renewable feedstock to create a stable, non-toxic, recyclable solid acid. sid.ir
Bioglycerol-derived carbon-SO3HPictet-Spengler reactionCatalyst derived from a biodiesel by-product, promoting a circular economy. cdnsciencepub.com

Strategies for Catalyst Recyclability and Reuse

A key principle of green chemistry is the ability to recycle and reuse catalysts, which reduces waste and improves cost-effectiveness.

In the catalytic system employing this compound for ketone synthesis, the water-soluble nature of the catalyst and its by-products facilitates their separation from the organic product through a simple aqueous work-up. psu.edu This property is crucial for enabling the potential recovery and reuse of the catalyst from the aqueous phase, a common strategy for recycling homogeneous catalysts. psu.eduacs.org

The development of solid-supported and heterogeneous catalysts is a primary strategy for ensuring recyclability. For example, silica-supported sulfonation catalysts have demonstrated good reusability for up to four or five cycles with only a slight reduction in activity. ajgreenchem.com Similarly, solid acid catalysts derived from biomass, such as sulfonated carbon from waste newspaper or sulfonated asphaltene, have shown excellent recycling potential, maintaining stability and activity over multiple reaction cycles. rsc.orgresearchgate.net

The table below details the recyclability of various green catalysts.

CatalystNumber of Reuse CyclesReference
Silica-supported HClO4 and KHSO44-5 cycles ajgreenchem.com
Sulfonic-acid-functionalized carbon fiber5 cycles rsc.org
Sulfonated asphalteneAt least 10 cycles researchgate.net
Silica-bonded S-sulfonic acidRecyclable researchgate.net

However, challenges in catalyst recycling remain. For instance, some materials like sulfonated covalent triazine-based frameworks have shown low stability under hydrothermal conditions, leading to leaching of the active sulfonic groups and complicating their reuse. rsc.org

Comparative Environmental Assessment with Traditional Metal-Based Reagents

A significant driver for the use of compounds like this compound and other hypervalent iodine reagents is their more favorable environmental profile compared to many traditional metal-based reagents.

Hypervalent iodine reagents are non-metallic and allow for oxidative transformations that often avoid the use of toxic and problematic transition metals such as chromium, manganese, or lead. rhhz.net Green chemistry guidelines for iodination reactions specifically recommend avoiding catalysis with silver (Ag) and mercury (Hg) metals due to their high environmental impact. acsgcipr.org

Reagent TypeAdvantagesDisadvantages / Environmental Concerns
Hypervalent Iodine Reagents (e.g., derived from this compound)Non-metallic, avoids toxicity of many transition metals. rhhz.netOrganoiodides can be persistent and bioaccumulative; potential for formation of toxic by-products. acsgcipr.orgnih.govnih.gov
Traditional Metal-Based Reagents (e.g., Cr, Pb, Ag, Hg, Cu, Co)Often highly effective and well-established.Toxicity of heavy metals, contamination of products and waste streams, stringent disposal regulations. rhhz.netacsgcipr.orgnih.gov

Principles of Atom Economy and Waste Minimization in Reactions

Atom economy and waste minimization are core concepts in green chemistry that measure the efficiency of a chemical reaction in converting reactants into the desired product.

Atom Economy (AE) is a theoretical measure of the percentage of reactant atoms that are incorporated into the final product. tudelft.nl Reactions with high atom economy, such as addition reactions, are inherently less wasteful. A catalyst-free polymerization of dihaloalkynes and disulfonic acids has been reported to proceed with 100% atom economy. nih.gov

Waste Minimization is a broader practical concept that involves reducing or eliminating waste throughout a synthetic process. This can be achieved through various strategies, including:

Using catalytic reagents instead of stoichiometric ones. The use of this compound as a catalyst is an example of this principle. psu.edu

Choosing safer solvents like water, which can reduce waste from solvent extraction and purification steps. gctlc.orgtandfonline.com

Minimizing reaction steps and utilizing intermediates directly in subsequent steps, as demonstrated in a two-step synthesis of iodovanillin followed by a Suzuki-Miyaura coupling. gctlc.orgtandfonline.com

Developing waste-minimized processes , such as the reported synthesis of iodinated hexa-aryl borazines. researchgate.net

Metrics like the Environmental Factor (E-factor) and Process Mass Intensity (PMI) are used to quantify waste generation. The E-factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass input (raw materials, solvents, etc.) to the mass of the final product. tudelft.nlrsc.org An ideal E-factor is 0, and an ideal PMI is 1. The application of these metrics helps in evaluating and comparing the "greenness" of different synthetic routes. ethernet.edu.etresearchgate.net

Future Research Directions and Outlook for 2 Iodo 5 Methylbenzenesulfonic Acid

Exploration of Novel and Undiscovered Catalytic Transformations

The primary role of 2-Iodo-5-methylbenzenesulfonic acid has been as a precursor to the powerful oxidant IBS, which is generated in situ using a co-oxidant like Oxone®. researchgate.netnih.gov This catalytic system has proven highly effective for the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids, as well as the regioselective oxidation of phenols to o-quinones. researchgate.netnih.gov Future research will likely focus on uncovering entirely new catalytic transformations that extend beyond these known oxidation reactions.

The reactivity of the hypervalent iodine center in IBS could be harnessed for a variety of other bond-forming reactions. Potential areas of exploration include:

C-H Functionalization: Developing catalytic systems for the direct functionalization of unactivated C-H bonds, a long-standing goal in organic synthesis for its atom and step economy.

Nitrogen and Oxygen Transfer Reactions: Investigating the possibility of using IBS catalysts for amination, aziridination, or epoxidation reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals.

Oxidative Coupling Reactions: Exploring novel cross-coupling reactions or intramolecular cyclizations that are initiated by the oxidative power of the IBS catalyst.

The unique electronic and steric properties conferred by the methyl and sulfonic acid groups on the benzene (B151609) ring may allow for unique reactivity and selectivity profiles compared to other iodoarene catalysts. Systematic studies are needed to fully map the catalytic landscape of this promising compound.

Development of Chiral Variants for Enantioselective Synthesis

A significant frontier in catalysis is the development of enantioselective transformations, which are crucial for the synthesis of chiral drugs and agrochemicals. While the development of chiral hypervalent iodine catalysts is an active area of research, there is a notable absence of studies focused specifically on chiral derivatives of this compound.

Future research in this area will involve the design and synthesis of chiral ligands that can be incorporated into the this compound scaffold. These chiral modifications could be introduced in several ways:

Attachment of Chiral Auxiliaries: Covalently attaching known chiral molecules to the aromatic ring or the sulfonic acid group.

Introduction of Atropisomerism: Designing sterically hindered derivatives that exhibit axial chirality.

Use of Chiral Counterions: Exploring the use of chiral counterions to induce asymmetry in the catalytic environment.

The successful development of such chiral variants would open the door to a wide range of asymmetric oxidations and other transformations, providing a valuable new set of tools for stereoselective synthesis.

Integration into Flow Chemistry and Continuous Processing for Scalability

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. The integration of this compound-based catalytic systems into continuous flow reactors is a promising direction for developing more efficient and industrially viable processes.

Research in this area will focus on:

Immobilization of the Catalyst: Developing robust methods for immobilizing this compound or its active IBS form onto solid supports, such as polymers or silica (B1680970) gel. This would allow for the easy separation and recycling of the catalyst, a key principle of green chemistry.

Packed-Bed Reactors: Designing and optimizing packed-bed reactors containing the immobilized catalyst for continuous oxidation and other reactions.

Process Optimization: Systematically studying the effects of flow rate, temperature, pressure, and reactant concentrations to maximize yield and selectivity in a continuous-flow setup.

The development of efficient and scalable flow processes using this catalyst system would be a significant step towards its adoption in industrial chemical manufacturing.

Applications in Complex Multistep Organic Synthesis and Natural Product Total Synthesis

The ultimate test of any new catalytic method is its application in the synthesis of complex and biologically active molecules. While hypervalent iodine reagents, in general, have been utilized in natural product synthesis, specific applications of this compound are yet to be widely reported.

Future research will undoubtedly see the strategic application of this catalyst in the total synthesis of natural products and other complex organic molecules. The mild and selective nature of the IBS-catalyzed oxidations makes it an attractive tool for late-stage functionalizations of complex intermediates, where the tolerance of other sensitive functional groups is paramount.

Key areas of focus will include:

Late-Stage Oxidations: Employing the catalyst for selective oxidations in the final stages of a synthesis, where traditional, harsher reagents might lead to decomposition of the complex molecule.

Development of Tandem Reactions: Designing multistep reaction sequences that incorporate an IBS-catalyzed step to streamline the synthesis of complex targets.

The successful application of this compound in the synthesis of challenging molecules will solidify its position as a valuable reagent in the synthetic chemist's toolbox.

Design and Synthesis of Next-Generation Hypervalent Iodine Catalysts with Enhanced Activity and Selectivity

Building upon the foundational structure of this compound, the design and synthesis of next-generation hypervalent iodine catalysts with improved properties is a key area for future research. The goal is to develop catalysts that are more active, more selective, more robust, and more environmentally benign.

Approaches to achieving these goals include:

Electronic and Steric Tuning: Systematically modifying the substituents on the aromatic ring to fine-tune the electronic and steric properties of the iodine center, thereby influencing its reactivity and selectivity.

Development of Recyclable Catalysts: Designing catalysts that can be easily recovered and reused multiple times without loss of activity, for example, through immobilization on magnetic nanoparticles or incorporation into polymeric frameworks.

Water-Soluble Catalysts: Creating water-soluble derivatives to enable catalysis in aqueous media, which is a more environmentally friendly solvent.

Catalysts with Novel Reactivity: Exploring the incorporation of other functional groups into the catalyst structure that could participate in the catalytic cycle and enable new types of transformations.

The continuous evolution of catalyst design will ensure that hypervalent iodine chemistry, with this compound as a key player, remains at the forefront of innovation in organic synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 2-Iodo-5-methylbenzenesulfonic acid, and how do reaction conditions affect yield and purity?

  • Answer : Synthesis typically involves sulfonation and iodination steps. Key factors include temperature control, stoichiometric ratios of iodine sources (e.g., NaI), and the use of oxidizing agents like Oxone®. For example, catalytic hypervalent iodine species generated in situ have been employed, though yields may vary depending on solvent polarity and oxidant efficiency . Related protocols for sulfonic acid derivatives suggest using sulfonyl chlorides with amines in anhydrous dichloromethane, followed by purification via crystallization or column chromatography .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Answer : Structural confirmation relies on FT-IR (to identify sulfonic acid and C-I bonds), multinuclear NMR (¹H/¹³C for aromatic proton environments and substituent effects), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via elemental analysis and HPLC with UV detection. Single-crystal X-ray diffraction provides definitive structural data for crystalline derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported catalytic efficiencies of this compound in oxidative transformations?

  • Answer : Discrepancies often arise from variations in substrate scope, solvent systems (e.g., aqueous vs. organic phases), and oxidant choice (e.g., Oxone® vs. dimethyldioxirane). Systematic optimization studies, including kinetic profiling and Hammett plot analyses, can resolve these issues. For instance, Purohit et al. reported lower yields in arylalkene 1,2-shifts compared to Koser’s methods, highlighting the need for co-catalysts or tailored solvent mixtures to enhance turnover .

Q. What strategies are recommended for enhancing the stability of this compound during storage and experimental use?

  • Answer : The compound’s sulfonic acid group and iodinated aromatic ring make it sensitive to moisture and light. Storage under inert gas (N₂/Ar) with desiccants (e.g., silica gel) is critical. Experimental protocols should use freshly distilled solvents (e.g., CH₂Cl₂ dried over CaH₂) and avoid prolonged exposure to UV light. Degradation pathways can be monitored via periodic NMR or TLC analysis .

Q. How does the electronic environment of the sulfonic acid group influence the reactivity of this compound in electrophilic substitutions?

  • Answer : The sulfonic acid group is a strong electron-withdrawing meta-director, which deactivates the aromatic ring but directs electrophiles to the para position relative to the iodine substituent. Computational studies (e.g., DFT calculations) can predict regioselectivity, while experimental validation via nitration or halogenation reactions provides empirical evidence. Substituent effects are quantified using Hammett σ constants .

Methodological Considerations

  • Synthetic Optimization : For scale-up, replace expensive oxidants with cost-effective alternatives (e.g., H₂O₂/NaIO₄ systems) and explore microwave-assisted synthesis to reduce reaction times .
  • Data Validation : Cross-reference spectroscopic data with known analogs (e.g., 2-iodobenzenesulfonyl chloride derivatives) to confirm assignments. Use deuterated solvents for NMR to avoid signal overlap .
  • Safety Protocols : Handle iodine-containing intermediates in fume hoods due to potential volatility. Refer to SDS guidelines for proper disposal of sulfonic acid waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.